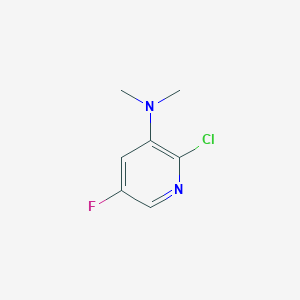

![molecular formula C30H50O5Si B12288197 [8-[2-[4-[Tert-butyl(dimethyl)silyl]oxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] 2-methylbutanoate](/img/structure/B12288197.png)

[8-[2-[4-[Tert-butyl(dimethyl)silyl]oxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] 2-methylbutanoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

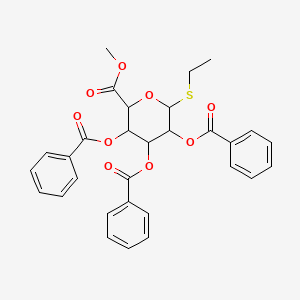

La 4-O-tert-Butyldiméthylsilyl Epi Lovastatine est un dérivé modifié chimiquement de la Lovastatine, une statine bien connue utilisée pour abaisser les taux de cholestérol. Ce composé est principalement utilisé comme une impureté protégée dans les milieux de recherche . Elle a une formule moléculaire de C30H50O5Si et un poids moléculaire de 518.8 .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de la 4-O-tert-Butyldiméthylsilyl Epi Lovastatine implique la protection du groupe hydroxyle de la Lovastatine en utilisant le chlorure de tert-butyldiméthylsilyle. La réaction se produit généralement en présence d'une base telle que l'imidazole ou la pyridine, qui facilite la formation de l'éther silylé . Les conditions de réaction comprennent souvent des solvants anhydres comme le dichlorométhane pour prévenir l'hydrolyse de l'éther silylé.

Méthodes de production industrielle

Le procédé peut inclure des étapes de purification supplémentaires telles que la recristallisation ou la chromatographie pour garantir une pureté élevée du produit final .

Analyse Des Réactions Chimiques

Types de réactions

La 4-O-tert-Butyldiméthylsilyl Epi Lovastatine peut subir diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé pour former des cétones ou des acides carboxyliques correspondants.

Réduction : Les réactions de réduction peuvent convertir les cétones ou les aldéhydes présents dans la molécule en alcools.

Substitution : Le groupe éther silylé peut être substitué par d'autres groupes fonctionnels dans des conditions appropriées.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).

Réduction : Les agents réducteurs tels que le borohydrure de sodium (NaBH4) ou l'hydrure de lithium et d'aluminium (LiAlH4) sont généralement utilisés.

Substitution : Les réactions de substitution impliquent souvent des nucléophiles tels que les halogénures ou les alcoolates.

Principaux produits

Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des cétones ou des acides carboxyliques, tandis que la réduction peut produire des alcools .

Applications de la recherche scientifique

La 4-O-tert-Butyldiméthylsilyl Epi Lovastatine est principalement utilisée dans la recherche scientifique comme étalon de référence et marqueur d'impureté pour la Lovastatine. Ses applications comprennent :

Chimie : Utilisée dans la synthèse et l'étude des dérivés de la statine.

Biologie : Employée dans les dosages biochimiques pour comprendre le métabolisme et l'action des statines.

Médecine : Sert de composé modèle dans le développement de médicaments et les études pharmacocinétiques.

Industrie : Utilisée dans le contrôle qualité et les tests analytiques des produits pharmaceutiques

Mécanisme d'action

Le mécanisme d'action de la 4-O-tert-Butyldiméthylsilyl Epi Lovastatine est similaire à celui de la Lovastatine. Elle inhibe l'enzyme HMG-CoA réductase, qui est essentielle pour la biosynthèse du cholestérol. En bloquant cette enzyme, le composé réduit la production de cholestérol dans le foie, ce qui entraîne une baisse des taux de cholestérol sanguin . Le groupe de protection silylé ne modifie pas de manière significative le mécanisme, mais peut affecter la pharmacocinétique et la stabilité du composé .

Applications De Recherche Scientifique

4-O-tert-Butyldimethylsilyl Epi Lovastatin is primarily used in scientific research as a reference standard and impurity marker for Lovastatin. Its applications include:

Chemistry: Used in the synthesis and study of statin derivatives.

Biology: Employed in biochemical assays to understand the metabolism and action of statins.

Medicine: Serves as a model compound in drug development and pharmacokinetic studies.

Industry: Utilized in quality control and analytical testing of pharmaceutical products

Mécanisme D'action

The mechanism of action of 4-O-tert-Butyldimethylsilyl Epi Lovastatin is similar to that of Lovastatin. It inhibits the enzyme HMG-CoA reductase, which is crucial for cholesterol biosynthesis. By blocking this enzyme, the compound reduces the production of cholesterol in the liver, leading to lower blood cholesterol levels . The silyl protection group does not significantly alter the mechanism but may affect the compound’s pharmacokinetics and stability .

Comparaison Avec Des Composés Similaires

Composés similaires

Lovastatine : Le composé parent, largement utilisé comme agent hypolipidémiant.

Simvastatine : Une autre statine avec une structure et une fonction similaires.

Atorvastatine : Une statine plus puissante avec une structure de chaîne latérale différente.

Unicité

La 4-O-tert-Butyldiméthylsilyl Epi Lovastatine est unique en raison de son groupe de protection silylé, qui assure la stabilité et permet des applications analytiques spécifiques. Cette modification la rend particulièrement utile dans les milieux de recherche où la stabilité du groupe hydroxyle est cruciale .

Propriétés

IUPAC Name |

[8-[2-[4-[tert-butyl(dimethyl)silyl]oxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] 2-methylbutanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H50O5Si/c1-10-20(3)29(32)34-26-16-19(2)15-22-12-11-21(4)25(28(22)26)14-13-23-17-24(18-27(31)33-23)35-36(8,9)30(5,6)7/h11-12,15,19-21,23-26,28H,10,13-14,16-18H2,1-9H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZUJIMXHROAZNZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC3CC(CC(=O)O3)O[Si](C)(C)C(C)(C)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H50O5Si |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

518.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

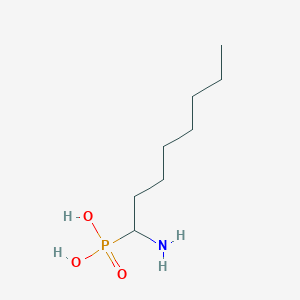

![Methanol, 1-[[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methylamino]-](/img/structure/B12288132.png)

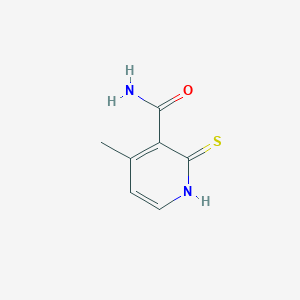

![7-[[2-Amino-2-(2-hydroxyphenyl)acetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B12288137.png)

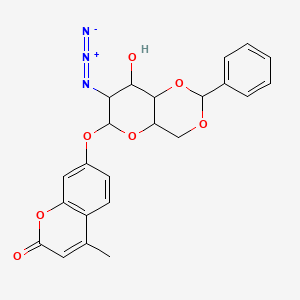

![19-Ethyl-7,19-dihydroxy-8-(propoxymethyl)-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione](/img/structure/B12288152.png)

![2-[N-(1-Carboxy-3-phenylpropyl)alanyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid](/img/structure/B12288172.png)

![(E)-4-[(4E)-4-[(2Z)-2-[3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-1-cyclopropylpent-2-en-1-ol](/img/structure/B12288183.png)